cGAS Inhibition Potency: CU-76 vs. CU-32 Direct Comparator Data
CU-76 demonstrates approximately 1.9-fold greater inhibitory potency against human cGAS compared to its direct structural analog CU-32 (methyl 4-amino-6-((4-iodophenyl)amino)-1,3,5-triazine-2-carboxylate), which lacks the 3,5-difluoro substitution on the phenyl ring . Both compounds belong to the same 1,3,5-triazine-2-carboxylate chemotype and were characterized in the same primary discovery study [1].
| Evidence Dimension | cGAS enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.24 μM |
| Comparator Or Baseline | CU-32: IC50 = 0.45 μM |
| Quantified Difference | 1.88-fold more potent (0.21 μM absolute difference) |
| Conditions | In vitro human cGAS enzymatic assay |
Why This Matters
This ~2-fold potency advantage enables lower compound consumption per experiment and may provide an improved signal-to-noise window in cellular assays requiring sub-saturating inhibitor concentrations.
- [1] Padilla-Salinas R, et al. Discovery of Small-Molecule Cyclic GMP-AMP Synthase Inhibitors. J Org Chem. 2020;85(3):1579-1600. PMID: 31829590. View Source
